(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-14-6-7-16(17(22)11-14)20(25)24-10-9-15(12-24)26-19-8-5-13-3-1-2-4-18(13)23-19/h1-8,11,15H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJXENVBYFEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring can be constructed via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The final step involves coupling the quinoline and pyrrolidine derivatives with the 2,4-difluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the quinoline or pyrrolidine rings.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline or pyrrolidine rings.
Scientific Research Applications
(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorinated phenyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Table 1: Key Properties of the Target Compound and Structural Analogs
*Estimated via computational tools (e.g., XLogP3).
Key Observations:
- Ring Systems : The target compound’s pyrrolidine (5-membered) contrasts with piperidine (6-membered) in and , affecting conformational flexibility and binding pocket interactions.
- Fluorine Content: The 2,4-difluorophenyl group (shared with and ) improves metabolic stability and electronegativity relative to non-fluorinated analogs like .
- LogP Trends : Higher LogP in the target compound (~4.2) vs. (~2.1) suggests greater lipophilicity, which may influence blood-brain barrier permeability.
Biological Activity
(2,4-Difluorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, identified by its CAS number 2034328-19-1, is a synthetic compound with potential biological activity. This article reviews its properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.3 g/mol. The structural characteristics include a difluorophenyl group and a quinolin-2-yloxy pyrrolidine moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 354.3 g/mol |
| CAS Number | 2034328-19-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling cascades within cells.
- DNA Interaction : The compound could intercalate into DNA, impacting gene expression and cellular proliferation.
Biological Activity Studies
A review of the literature reveals several studies investigating the biological activities of this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms.
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties. In animal models, it reduced markers of inflammation in tissues, suggesting potential therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Emerging evidence points to neuroprotective effects in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and neuronal cell death, indicating its potential for treating conditions like Alzheimer's disease.
Case Studies
-
Study on Anticancer Properties :
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.
-
Inflammation Model :
- In a murine model of arthritis, administration of the compound significantly reduced paw swelling and inflammatory cytokines compared to control groups.
- Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.
-
Neuroprotection Study :
- In vitro assays using SH-SY5Y neuroblastoma cells indicated that the compound protects against beta-amyloid-induced toxicity.
- The results showed reduced levels of reactive oxygen species (ROS) and improved cell survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
